molecular formula C21H22F2N6 B11608284 N,N'-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine

N,N'-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11608284
M. Wt: 396.4 g/mol
InChI Key: VKTWDLFLRPZANP-UHFFFAOYSA-N
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Description

N,N’-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of fluorophenyl groups and a methylpiperidinyl moiety attached to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with cyanuric chloride to form an intermediate, which is then reacted with 4-methylpiperidine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,N’-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N,N’-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(4-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine
  • N,N’-bis(4-bromophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine

Uniqueness

N,N’-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chlorinated or brominated counterparts.

Properties

Molecular Formula

C21H22F2N6

Molecular Weight

396.4 g/mol

IUPAC Name

2-N,4-N-bis(4-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H22F2N6/c1-14-10-12-29(13-11-14)21-27-19(24-17-6-2-15(22)3-7-17)26-20(28-21)25-18-8-4-16(23)5-9-18/h2-9,14H,10-13H2,1H3,(H2,24,25,26,27,28)

InChI Key

VKTWDLFLRPZANP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)F)NC4=CC=C(C=C4)F

Origin of Product

United States

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